Methyl 2-bromobenzoate
Overview
Description
Methyl 2-bromobenzoate is a chemical compound with the formula C8H7BrO2. It has a molecular weight of 215.044 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
Methyl 2-bromobenzoate can be synthesized under Heck reaction with acrylonitrile, which results in lactonization to give the benzofuran-2-one 3-(cyanomethyl)-2-coumaranone .Molecular Structure Analysis
The molecular structure of Methyl 2-bromobenzoate consists of a benzene ring substituted with a bromo group at the 2nd position and a methyl ester group at the 1st position .Chemical Reactions Analysis
In the Heck reaction, Methyl 2-bromobenzoate reacts with acrylonitrile to produce benzofuran-2-one 3-(cyanomethyl)-2-coumaranone .Physical And Chemical Properties Analysis
Methyl 2-bromobenzoate is a clear light yellow liquid . It has a boiling point of 252 °C and a density of 1.532 g/mL at 25 °C . The refractive index is n20/D 1.559 . It is insoluble in water .Scientific Research Applications
Organic Synthesis
Methyl 2-bromobenzoate is widely used as an intermediate in organic synthesis. It participates in the Heck reaction with acrylonitrile, resulting in lactonization to produce benzofuran-2-one 3-(cyanomethyl)-2-coumaranone . This compound is a crucial building block for synthesizing various organic molecules, including complex natural products and pharmaceuticals.
Pharmaceuticals
In the pharmaceutical industry, Methyl 2-bromobenzoate serves as a key intermediate. It is involved in the synthesis of diverse medicinal compounds. Its reactivity with acrylonitrile under the Heck reaction is particularly valuable for creating lactones, which are a core component of many therapeutic agents .
Agrochemicals
The compound’s role extends to the agrochemical sector, where it is used to create pesticides and herbicides. Its chemical structure allows for the synthesis of compounds that can protect crops from pests and diseases, contributing to increased agricultural productivity .
Analytical Chemistry
In analytical chemistry, Methyl 2-bromobenzoate can be used as a standard or reference compound due to its well-defined properties, such as boiling point and refractive index . It may also serve in the calibration of instruments and validation of analytical methods.
Safety and Hazards
Mechanism of Action
- Methyl 2-bromobenzoate (C₈H₇BrO₂) is an organic compound with the IUPAC name “2-bromo-benzoic acid methyl ester” .
- Its primary targets are not well-documented in the literature. However, it is commonly used as a substrate in organic synthesis reactions, such as the Heck reaction .
Target of Action
Pharmacokinetics
properties
IUPAC Name |
methyl 2-bromobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGQITQOBPXVRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060593 | |
Record name | Benzoic acid, 2-bromo-, methyl ester | |
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Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Methyl 2-bromobenzoate | |
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Vapor Pressure |
0.02 [mmHg] | |
Record name | Methyl 2-bromobenzoate | |
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CAS RN |
610-94-6 | |
Record name | Methyl 2-bromobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoic acid, 2-bromo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610946 | |
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Record name | METHYL 2-BROMOBENZOATE | |
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Record name | Benzoic acid, 2-bromo-, methyl ester | |
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Record name | Benzoic acid, 2-bromo-, methyl ester | |
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Record name | Methyl 2-bromobenzoate | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is methyl 2-bromobenzoate utilized in the synthesis of benzo[c]chromen-6-ones?
A1: Methyl 2-bromobenzoate serves as a key starting material in a synthetic route to benzo[c]chromen-6-ones. The process involves a Suzuki coupling reaction between methyl 2-bromobenzoate derivatives and 2-methoxyphenylboronic acids. This reaction is significantly accelerated by using a catalytic amount of the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]). The resulting methyl 2-(2-methoxyphenyl)benzoate can then be transformed into benzo[c]chromen-6-ones. This final step can be achieved in a single step using Lewis acidic ionic liquids such as [BMIM][Al2Cl7] or [TMAH][Al2Cl7]. This approach offers a more efficient alternative to the conventional three-step process. []
Q2: Can methyl 2-bromobenzoate participate in Heck reactions? What are the potential outcomes?
A2: Yes, methyl 2-bromobenzoate can undergo Heck reactions, but the products can be influenced by the reaction conditions and the other reactants involved. For example, reacting methyl 2-bromobenzoate with methyl acrylate yields a mixture of an alkene product (1) and a lactone (9). Interestingly, when acrylonitrile is used instead of methyl acrylate, the reaction primarily produces a lactone (10). []
Q3: Are there any examples of methyl 2-bromobenzoate acting as a halogenating agent?
A3: Research has demonstrated the ability of methyl 2-bromobenzoate to function as a brominating reagent. It effectively brominates arene-tethered diols in a reaction sequence that also involves a cyclization step. This cascade reaction provides a pathway for the synthesis of natural products like Mafaicheenamine A. []
Q4: Can methyl 2-bromobenzoate be used in the synthesis of complex molecules beyond benzo[c]chromen-6-ones?
A4: Absolutely. Methyl 2-bromobenzoate has proven useful in synthesizing various compounds. For instance, it has been employed in a four-step synthesis of N-(4-methylpentane-2-yl)-N′-[2-(2-phenylpropane-2-yl)]-benzene-1,4-diamine. [] Additionally, it serves as a starting point in the preparation of phenyl-substituted isocoumarins. This synthesis involves a tandem palladium-catalyzed C-H α-monoarylation reaction with carbonyl compounds, followed by a cyclization step. []
Q5: Is there any research on large-scale applications of methyl 2-bromobenzoate reactions?
A5: Yes, the synthesis of benzo[c]chromen-6-ones utilizing methyl 2-bromobenzoate and ionic liquids has been successfully scaled up to multi-kilogram quantities. This demonstrates the feasibility of adapting this synthetic approach for industrial production. []
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